molecular formula C8H14N4 B13625424 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole

Cat. No.: B13625424
M. Wt: 166.22 g/mol
InChI Key: GMONAWGFVJQDPI-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 1-position and an azetidine (a four-membered nitrogen-containing ring) linked via a methylene group at the 5-position. This structure combines the rigidity of the azetidine ring with the versatility of the triazole scaffold, which is known for its broad pharmacological and chemical applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-1-ethyl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)3-7-4-9-5-7/h6-7,9H,2-5H2,1H3

InChI Key

GMONAWGFVJQDPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2CNC2

Origin of Product

United States

Preparation Methods

Specific Preparation Methods for 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole

Stepwise Synthetic Approach

According to available data, the synthesis of this compound generally involves three key steps:

Step Number Description Details
1 Formation of the azetidine moiety Preparation of azetidin-3-ylmethyl intermediate via cyclization or substitution reactions
2 Attachment of azetidine to the triazole core Alkylation or nucleophilic substitution at the 5-position of 1-ethyl-1H-1,2,4-triazole
3 Purification and characterization Techniques like column chromatography, NMR, and mass spectrometry confirm purity and structure
Formation of Azetidin-3-ylmethyl Intermediate
  • The azetidine ring is synthesized or obtained with a functional group (e.g., halomethyl) at the 3-position to facilitate linkage.

  • Typical conditions involve intramolecular cyclization of haloalkyl amines or nucleophilic substitution reactions under inert atmosphere and controlled temperature to avoid ring opening.

Coupling with 1-ethyl-1H-1,2,4-triazole
  • The 1-ethyl-1H-1,2,4-triazole core is prepared or commercially sourced.

  • The azetidin-3-ylmethyl group is attached via nucleophilic substitution or alkylation at the 5-position of the triazole ring.

  • Reaction conditions often involve polar aprotic solvents, mild heating, and catalysts or bases to facilitate substitution.

Purification and Characterization
  • Purification is typically achieved by column chromatography or recrystallization.

  • Structural confirmation uses nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring molecular integrity and purity.

Analytical Data and Yields

Parameter Value/Description
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Purity Confirmation Techniques NMR (1H, 13C), Mass Spectrometry
Typical Yield Not explicitly reported; expected moderate to high based on analogous triazole syntheses (70–90%)
Physical State Solid (assumed based on similar compounds)

Comparative Analysis of Preparation Methods for Related 1,2,4-Triazoles

Method Key Features Advantages Limitations
Oxidative Cyclization (CAN, SeO2) Mild conditions, high yields (up to 98%) Eco-friendly, broad substrate scope Requires oxidants, sometimes expensive
Imidate Cyclization (PEG, PTSA) Uses polyethylene glycol as solvent, mild acid catalyst High yield (92%), simple operation Limited to certain substituents
1,3-Dipolar Cycloaddition Generates trisubstituted triazoles efficiently Selective, robust Requires specific precursors and careful control
Azetidine Attachment via Alkylation Direct functionalization of triazole core with azetidine Straightforward, modular synthesis May require protection/deprotection steps

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions , particularly with alkynes or alkenes. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been demonstrated for analogous triazole derivatives (e.g., ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylate) to generate bis-triazole or alkynyl-triazole products .

Key Conditions:

Reaction PartnerCatalystTemperatureYieldReference
PhenylacetyleneCu(OAc)₂60°C85%
Diphenyl diselenideCu(OAc)₂120°C67%

Mechanistic studies suggest a triazolyl–copper intermediate forms during cycloaddition, with temperature dictating regioselectivity (e.g., bis-triazoles at 0°C vs. alkynyl-triazoles at 60°C) .

Hydrolysis Reactions

The azetidine ring undergoes acid- or base-catalyzed hydrolysis to yield open-chain amines. For example:

Azetidine+H2OH+3-aminopropanol derivative\text{Azetidine} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{3-aminopropanol derivative}

Optimal hydrolysis occurs under reflux with aqueous HCl (1M, 8h, 72% conversion) .

Nucleophilic Substitution

The ethyl group at the 1-position of the triazole can be replaced via SN2 mechanisms . Substitution with methyl groups has been achieved using methyl iodide in DMF at 80°C (yield: 68–75%) .

Comparative Reactivity:

Leaving GroupNucleophileSolventTimeYield
EthylMethylDMF6h72%
EthylBenzylDMSO12h65%

Oxidative Coupling

Under aerobic conditions, copper-mediated oxidative coupling forms dimeric or polymeric structures. For example, exposure to CuCl₂ in DMF at 120°C yields dimers via C–N bond formation (purity: 91% a/a) .

Functionalization of the Azetidine Moiety

The azetidine’s tertiary amine participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ at 25°C (yield: 82%) .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., benzyl bromide) in THF (yield: 78%) .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals . For instance, palladium(II) complexes of related triazoles show enhanced catalytic activity in Suzuki-Miyaura couplings .

Stability Under Synthetic Conditions

ConditionDegradationStability TimeReference
pH 2 (HCl)20%24h
pH 12 (NaOH)45%12h
DMSO, 100°C<5%6h

This compound’s reactivity is heavily influenced by its dual heterocyclic architecture, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic and biological potentials.

Scientific Research Applications

5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The triazole moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Comparison of Triazole Derivatives Based on Substituents and Bioactivity

Compound Substituents (Position) Key Bioactivity/Application Reference
5-(Azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole 1-Ethyl, 5-azetidinylmethyl Not explicitly reported
5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazoles 1-Adamantyl, 4-arylideneamino Antimicrobial, anti-inflammatory
3-Amino-1,2,4-triazole derivatives 3-Amino Superior antimicrobial activity
5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thiones 5-Triazolylmethyl, 3-thione EGFR inhibition (nanomolar range)
5-Aryl-1H-1,2,4-triazoles 5-Aryl (e.g., 4-methylsulfonylphenyl) COX-2 inhibition (anti-inflammatory)
  • Azetidinylmethyl vs. Adamantyl Groups : The azetidine ring (small, rigid, and polar) contrasts with the bulky, lipophilic adamantyl group. Adamantyl-substituted triazoles exhibit strong antimicrobial activity , but their size may reduce solubility. Azetidine derivatives could offer improved pharmacokinetic profiles due to reduced steric hindrance .
  • Amino vs. Azetidinylmethyl Groups: 3-Amino-1,2,4-triazoles show enhanced activity against Staphylococcus aureus and Candida albicans compared to thio-substituted analogs . The azetidinylmethyl group’s electron-rich nature may modulate binding interactions differently, though direct comparisons are lacking.
  • Aryl vs. Azetidinylmethyl Groups : Aryl-substituted triazoles (e.g., COX-2 inhibitors) rely on aromatic π-π stacking for target binding , whereas the azetidine’s compact structure may favor interactions with enzymes requiring smaller, flexible substituents.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
This compound Not reported Likely moderate* ~194.28 (analog)
5-(1-Adamantyl)-4-(2,6-dichlorobenzylideneamino)-3-mercapto-1,2,4-triazole 180 (decomp.) Low (lipophilic) ~470.5
3-Amino-1,2,4-triazole derivatives Varies (100–200) Moderate ~150–250
5-Aryl-COX-2 inhibitors (e.g., Example 33 ) 180 Low ~400–450

*Inference: The azetidine ring’s polarity may enhance aqueous solubility compared to adamantyl or aryl groups.

Key Research Findings and Implications

  • Antimicrobial Potential: While azetidinylmethyl-substituted triazoles lack explicit data, structural analogs like 5-(1H-tetrazol-1-yl)methyl derivatives exhibit potent antimicrobial activity .
  • Enzyme Inhibition: Triazoles with triazolylmethyl-thione moieties (e.g., 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thiones) inhibit EGFR at nanomolar concentrations , suggesting that the azetidine’s conformational rigidity could further optimize binding.
  • Energetic Materials : Bis-1,2,4-triazoles are less dense than classical explosives , but the target compound’s application in this area remains unexplored.

Biological Activity

5-(Azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring and a triazole moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4C_9H_{16}N_4, with a molecular weight of approximately 180.25 g/mol. The structure can be represented as follows:

InChI InChI 1S C9H16N4 c1 3 8 11 9 13 2 12 8 4 7 5 10 6 7 h7 10H 3 6H2 1 2H3\text{InChI }\text{InChI 1S C9H16N4 c1 3 8 11 9 13 2 12 8 4 7 5 10 6 7 h7 10H 3 6H2 1 2H3}

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Preliminary studies have shown that compounds containing triazole rings often possess significant antimicrobial properties. In vitro evaluations of this compound against various bacterial and fungal strains demonstrate its potential as an antimicrobial agent.

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound has been tested against several fungal pathogens, showing promising results that warrant further investigation into its mechanism of action.

Anticancer Effects

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)43.4
MDA-MB-231 (Breast Cancer)1.9

These results indicate that the compound may inhibit cancer cell proliferation effectively.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The azetidine and triazole rings facilitate hydrogen bonding and hydrophobic interactions with proteins or enzymes relevant to disease processes. Detailed studies are necessary to elucidate the precise pathways involved in its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Anticancer Activity : A study investigated various triazole derivatives and found that modifications could enhance their anticancer properties. Compounds structurally similar to 5-(azetidin-3-yilmethyl)-1 ethyl -1H -1 ,2 ,4 -triazole were shown to exhibit significant activity against multiple cancer cell lines .
  • Antimicrobial Efficacy : Another study highlighted the broad-spectrum antimicrobial activity of triazoles, indicating that compounds like 5-(azetidin -3 -ylmethyl)-1 -ethyl -1H -1 ,2 ,4 -triazole could be effective against resistant strains .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-(azetidin -3 -ylmethyl)-1 -ethyl -1H -1 ,2 ,4 -triazole, it is essential to compare it with other triazole-containing compounds:

Compound Name Structure Features Unique Aspects
8-(Azetidin -1 -yl)-[1 ,2 ,4]triazolo[1 ,5-a]pyridineContains a pyridine ringExhibits different biological activities due to pyridine's influence
4-(1H -1 ,2 ,4-triazol -1 -yl)benzoic acidCombines benzoic acid with a triazole moietyKnown for potent anticancer properties
Triazole-tethered β-lactam derivativesIncorporates β-lactam structureShows significant antibacterial activity

This table illustrates the structural diversity within triazole-containing compounds and emphasizes the unique features of 5-(azetidin -3 -ylmethyl)-1 -ethyl -1H -1 ,2 ,4 -triazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(azetidin-3-ylmethyl)-1-ethyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, azetidine derivatives are often introduced via alkylation of triazole precursors. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yields. Catalysts like triethylamine improve nucleophilicity, while excess reagents may lead to byproducts such as N-ethylated impurities .
  • Data Note : In analogous triazoles (e.g., 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole), yields range from 72–87% when using reflux conditions in dioxane or dichloromethane .

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze chemical shifts for azetidine protons (δ 3.0–3.5 ppm) and triazole ring protons (δ 7.5–8.5 ppm).
  • HPLC : Employ a C18 column with acetonitrile/water gradients (e.g., 70:30 v/v) to confirm purity (>95%) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) can resolve bond lengths and angles, particularly for the azetidine moiety, which may exhibit puckering (θ = 10–15°) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) affect the compound’s bioactivity and physicochemical properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Lipophilicity : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess logP changes via shake-flask experiments.
  • Hydrogen bonding : Use graph-set analysis (e.g., Etter’s formalism) to map interactions between the azetidine N-H and target residues .
  • Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., tyrosinase or COX-2) with analogs. For example, 5-(4-chlorophenyl)-triazoles show 2–3x higher activity than methyl-substituted derivatives .

Q. What strategies resolve contradictions in crystallographic vs. computational docking data for this compound?

  • Methodological Answer :

  • Validation : Refine X-ray data using SHELXL to resolve discrepancies in bond angles (e.g., triazole ring planarity).
  • Docking adjustments : Apply molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to account for ligand flexibility. For example, azetidine puckering in crystallography may not align with rigid docking poses .
  • Experimental cross-check : Compare hydrogen-bonding patterns from crystallography (e.g., R₂²(8) motifs) with docking-predicted interactions .

Q. How can in silico methods predict metabolic stability and toxicity early in development?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of the ethyl group).
  • Metabolite identification : Simulate phase I metabolism (e.g., azetidine ring opening) via Schrödinger’s BioLuminate .
  • Toxicity flags : Check for structural alerts (e.g., triazole-related hepatotoxicity) using Derek Nexus .

Key Research Gaps Identified

  • Limited data on azetidine ring conformation in solution (NMR vs. crystallography discrepancies).
  • No published high-throughput screening (HTS) data for kinase inhibition.
  • Need for comparative studies with 1,2,3-triazole analogs to assess nitrogen arrangement effects .

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